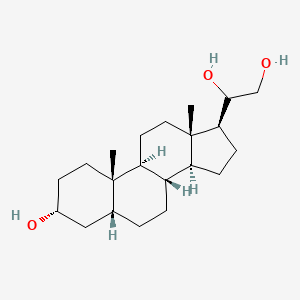

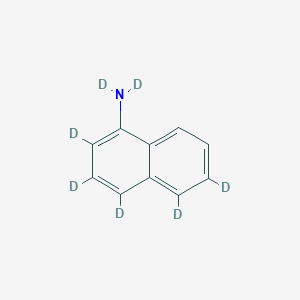

1-Aminonaphthalene-d7

Overview

Description

1-Aminonaphthalene-d7 is the labelled analogue of 1-Aminonaphthalene . It is used as a reagent to synthesize various dyes used in the textile industry .

Synthesis Analysis

This compound is used in the synthesis of semiconductor polymers. The precursors are usually aniline, pyrrole, thiophene, and their derivatives .

Molecular Structure Analysis

The molecular formula of this compound is C10H2D7N . The molecular weight is 150.23 .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a boiling point of 301°C and a melting point of 48-50°C . It is soluble in DMSO and Methanol .

Scientific Research Applications

Polymer Synthesis : Poly(1-aminonaphthalene) was synthesized using chemical oxidative polymerization, showing electrical conductivities and solubility in specific solvents. This synthesis method could be a potential application for 1-Aminonaphthalene-d7 in polymer science (Moon et al., 1993).

Spectroscopic Studies : The spectroscopic properties of a series of 1-aminonaphthalenes were examined using laser-induced fluorescence, revealing insights into their photophysical behavior. This suggests an application in detailed molecular spectroscopy studies (Lahmani et al., 2003).

Chemical Sensing : The synthesis and characterization of poly(1-aminonaphthalene) as a chemosensor for the detection of Fe3+ ions in water indicate its potential use in chemical sensing applications (Nizar et al., 2020).

Photophysics Analysis : Studies have been conducted on the photophysics of 1-aminonaphthalene, such as a time-resolved experimental study providing insights into its electronic states and transitions. This could imply applications in photophysical research or material science (Montero et al., 2009).

Intercalation Studies : Research on the intercalation of aminonaphthalenes into alpha-zirconium hydrogenphosphate suggests applications in the field of materials science, particularly in the development of intercalated compounds (Beneš et al., 2007).

Electroanalytical Applications : The use of 1-aminonaphthalene for sensitive electroanalytical determination indicates its potential in developing advanced electroanalytical methods (Zavázalová et al., 2015).

Photophysical Studies in Various Solvents : Research on the solvent-dependent radiationless transitions of excited 1-aminonaphthalene derivatives shows its applications in understanding solvent effects on molecular behavior, which is crucial in fields like chemistry and materials science (Suzuki et al., 1997).

Safety and Hazards

Mechanism of Action

Mode of Action

The exact mode of action of 1-Aminonaphthalene-d7 is not well-understood. As a deuterated compound, it may interact with its targets in a manner similar to its non-deuterated counterpart, 1-aminonaphthalene. The presence of deuterium atoms could potentially alter the compound’s interactions with its targets, possibly affecting binding affinity or metabolic stability .

Biochemical Pathways

The specific biochemical pathways affected by this compound are not clearly defined in the current literature. Given its structural similarity to 1-aminonaphthalene, it may potentially influence similar biochemical pathways. The impact of the deuterium atoms on these interactions and the downstream effects of such interactions remain to be elucidated .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented. As a deuterated compound, it may exhibit altered pharmacokinetic properties compared to its non-deuterated counterpart. Deuterium atoms can potentially increase the metabolic stability of a compound, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented in the current literature. Given its structural similarity to 1-aminonaphthalene, it may potentially induce similar molecular and cellular effects. The presence of deuterium atoms could potentially alter these effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can potentially affect the compound’s interactions with its targets and its overall stability. Specific studies investigating the impact of environmental factors on the action of this compound are currently lacking .

Properties

IUPAC Name |

2,3,4,5,6,7,8-heptadeuterionaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFPHBVGCFYCNW-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N)[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745648 | |

| Record name | (~2~H_7_)Naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78832-53-8 | |

| Record name | (~2~H_7_)Naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78832-53-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)

![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)

![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)

![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)